2-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Overview
Description
The compound “2-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide” is a complex organic molecule that contains multiple functional groups, including a pyridazine ring, a sulfonamide group, and two fluorophenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The fluorine atoms would likely have a significant impact on the compound’s electronic structure and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its lipophilicity, which could in turn affect its solubility and stability .Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to 2-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide have shown promise in antimicrobial activity. A study by Sarvaiya, Gulati, & Patel (2019) found that similar compounds exhibited significant antimicrobial effects against various bacteria and fungi.
Cyclooxygenase-2 Inhibition
A paper by Hashimoto et al. (2002) explored the use of structurally related compounds as cyclooxygenase-2 (COX-2) inhibitors. The research indicated that the introduction of a fluorine atom in these compounds increased their COX-2 inhibitory potency and selectivity.
Carbonic Anhydrase Inhibition
Studies by Gul et al. (2016) and Gul et al. (2016) investigated the inhibition of carbonic anhydrase by related benzenesulfonamide derivatives. The findings suggest potential for treating conditions associated with altered carbonic anhydrase activity.
Fluorophore Development for Zinc Detection
Research by Kimber et al. (2001) focused on the synthesis of fluorophores for zinc detection, using compounds related to this compound. This research is vital for understanding intracellular zinc dynamics.
Anticancer Properties
Several studies, such as those by Rathish et al. (2012), Küçükgüzel et al. (2013), and Sławiński & Brzozowski (2006), have shown that similar sulfonamide compounds possess anticancer properties, suggesting potential therapeutic applications in oncology.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its intended use and the results of initial studies. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
Properties
IUPAC Name |
2-fluoro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O3S/c19-14-7-5-13(6-8-14)16-9-10-18(24)23(22-16)12-11-21-27(25,26)17-4-2-1-3-15(17)20/h1-10,21H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZQDUMYXFTCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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